molecular formula C18H24N8O B2421913 3-methoxy-N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine CAS No. 2380178-25-4

3-methoxy-N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine

Cat. No.: B2421913
CAS No.: 2380178-25-4
M. Wt: 368.445
InChI Key: NRFYZMCKMADUEB-UHFFFAOYSA-N
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Description

3-methoxy-N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazine ring substituted with a methoxy group, a methyl group, and a triazolopyrimidine moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolopyrimidine ring through a cyclization reaction of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced via a nucleophilic substitution reaction, followed by the attachment of the pyrazine ring through a coupling reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methoxy-N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The triazolopyrimidine moiety is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine derivatives: These compounds share the triazolopyrimidine core and exhibit similar biological activities.

    Piperidine derivatives: Compounds with a piperidine ring often show similar pharmacological properties.

    Pyrazine derivatives: These compounds are known for their diverse biological activities.

Uniqueness

3-methoxy-N-methyl-N-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methyl]pyrazin-2-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, triazolopyrimidine moiety, and piperidine ring in a single molecule makes it a versatile compound for various applications .

Properties

IUPAC Name

3-methoxy-N-methyl-N-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8O/c1-13-10-15(26-18(23-13)21-12-22-26)25-8-4-14(5-9-25)11-24(2)16-17(27-3)20-7-6-19-16/h6-7,10,12,14H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRFYZMCKMADUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)CN(C)C4=NC=CN=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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